molecular formula C10H15N3OS B13188915 4-(4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-yl)morpholine

4-(4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-yl)morpholine

Katalognummer: B13188915
Molekulargewicht: 225.31 g/mol
InChI-Schlüssel: YIFURFAKYGMDQV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-yl)morpholine is a heterocyclic compound that features a thiazolopyridine core fused with a morpholine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-yl)morpholine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thiazolopyridine derivative with morpholine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

4-(4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-yl)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the morpholine ring .

Wissenschaftliche Forschungsanwendungen

4-(4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-yl)morpholine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-(4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-yl)morpholine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, making it a potential candidate for drug development .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid: Another thiazolopyridine derivative with similar structural features.

    Ethyl 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate: A related compound with an ester functional group.

Uniqueness

4-(4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-yl)morpholine is unique due to its fused ring structure, which imparts specific chemical and biological properties.

Eigenschaften

Molekularformel

C10H15N3OS

Molekulargewicht

225.31 g/mol

IUPAC-Name

4-(4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-yl)morpholine

InChI

InChI=1S/C10H15N3OS/c1-2-11-7-9-8(1)12-10(15-9)13-3-5-14-6-4-13/h11H,1-7H2

InChI-Schlüssel

YIFURFAKYGMDQV-UHFFFAOYSA-N

Kanonische SMILES

C1CNCC2=C1N=C(S2)N3CCOCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.